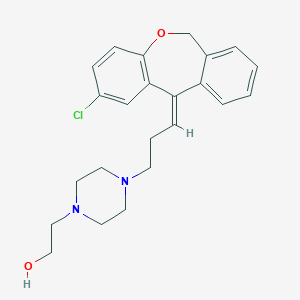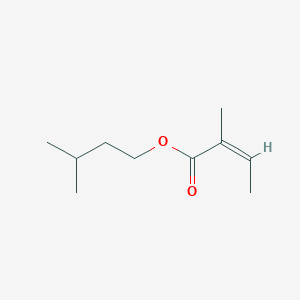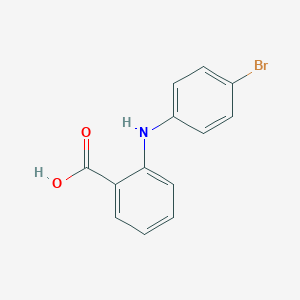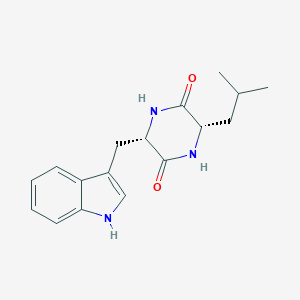![molecular formula C13H14O4 B085239 Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone CAS No. 14770-76-4](/img/structure/B85239.png)
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone, also known as DTT, is a complex organic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. DTT is a tetracyclic dione that contains two spirocyclic rings, making it a highly strained molecule with unusual reactivity. In
Applications De Recherche Scientifique
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied extensively for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a building block for the synthesis of complex organic molecules with unique properties. In organic synthesis, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a reagent for the synthesis of various organic compounds, including biologically active molecules. In medicinal chemistry, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a promising target for the development of new anticancer drugs.
Effets Biochimiques Et Physiologiques
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have toxic effects on certain cells, highlighting the need for further research into its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone in lab experiments is its unique chemical structure, which makes it a valuable building block for the synthesis of complex organic molecules. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is also highly reactive, making it a useful reagent for organic synthesis. However, the high reactivity of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone also presents a challenge, as it can be difficult to control its reactions and prevent unwanted side reactions. Additionally, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have toxic effects on certain cells, which may limit its use in certain experiments.
Orientations Futures
For the use of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include its use as a building block for the synthesis of new materials, as a reagent for the synthesis of new organic compounds, and as a potential anticancer agent.
Méthodes De Synthèse
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone can be synthesized using a variety of methods, including the reaction of isatin with a cyclohexane-1,3-dione derivative. This reaction leads to the formation of a spirocyclic intermediate, which can be further oxidized to produce Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone. Other methods for synthesizing Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include the use of radical reactions and photochemical reactions. The synthesis of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is a challenging process due to its high reactivity and strained structure, but its potential applications make it a worthwhile target for synthetic chemists.
Propriétés
Numéro CAS |
14770-76-4 |
|---|---|
Nom du produit |
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone |
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
dispiro[5.0.57.16]tridecane-1,5,8,12-tetrone |
InChI |
InChI=1S/C13H14O4/c14-8-3-1-4-9(15)12(8)7-13(12)10(16)5-2-6-11(13)17/h1-7H2 |
Clé InChI |
WDWLVPNJLPDFEP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1 |
SMILES canonique |
C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1 |
Synonymes |
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




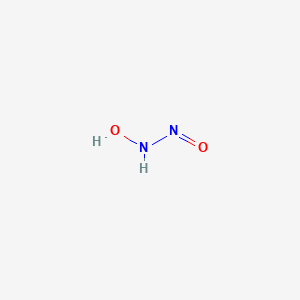

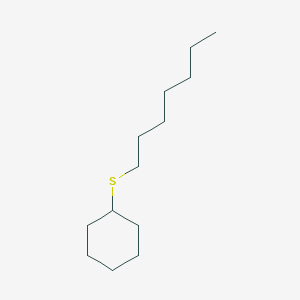
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

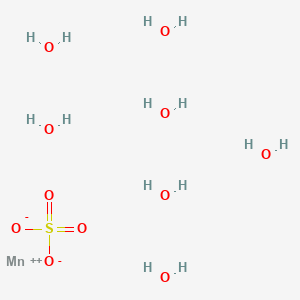
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
